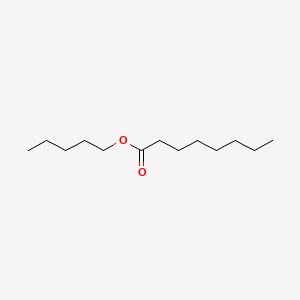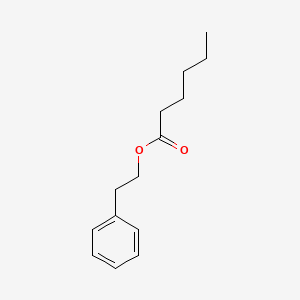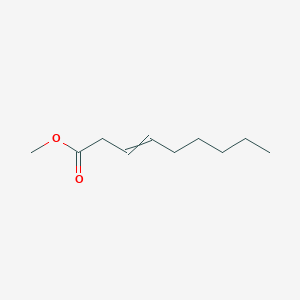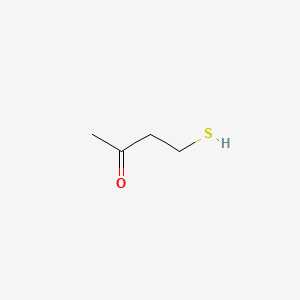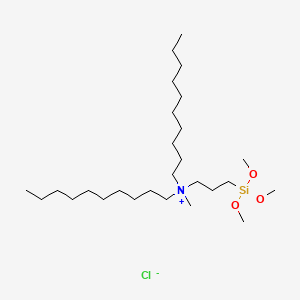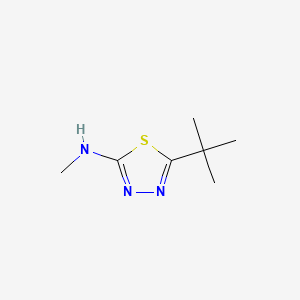
5-tert-Butyl-N-methyl-1,3,4-thiadiazol-2-amine
Descripción general
Descripción
“5-tert-Butyl-N-methyl-1,3,4-thiadiazol-2-amine” is a chemical compound with the molecular formula C7H13N3S . It has an average mass of 171.263 Da and a monoisotopic mass of 171.083023 Da . It is also known by other names such as "1,3,4-Thiadiazol-2-amine, 5- (1,1-dimethylethyl)-N-methyl-" .
Molecular Structure Analysis
The molecular structure of “5-tert-Butyl-N-methyl-1,3,4-thiadiazol-2-amine” can be represented by the SMILES string “CNC1=NN=C(S1)C©©C” and the InChI string "InChI=1S/C7H13N3S/c1-7(2,3)5-9-10-6(8-4)11-5/h1-4H3,(H,8,10)" .Chemical Reactions Analysis
“5-tert-Butyl-N-methyl-1,3,4-thiadiazol-2-amine” is used in the synthesis of Tebuthiuron, which is a nonselective broad-spectrum herbicide used to control weeds, woody, and herbaceous plants .Physical And Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm3, a boiling point of 253.9±23.0 °C at 760 mmHg, and a flash point of 107.4±22.6 °C . It has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 2 freely rotating bonds . Its polar surface area is 66 Å2, and it has a molar volume of 151.5±3.0 cm3 .Aplicaciones Científicas De Investigación
Antimicrobial Activity
5-tert-Butyl-N-methyl-1,3,4-thiadiazol-2-amine and its derivatives have demonstrated significant antimicrobial properties. Research by Malik and Patel (2017) highlights the synthesis of 1,3,5-triazine derivatives with thiadiazoles, exhibiting effective antimicrobial activity against various microorganisms, including Gram-positive and Gram-negative strains (Malik & Patel, 2017).
Antitumor Activity
The compound and its structurally related derivatives have been found to possess antitumor properties. For instance, a study by Ye Jiao et al. (2015) synthesized a tert-butyl-thiazol-amine derivative and reported good antitumor activity against the Hela cell line (Ye Jiao et al., 2015).
Synthesis and Crystal Structure Analysis
The synthesis and crystal structure of various thiadiazole derivatives have been a subject of study, as seen in the work of Wawrzycka-Gorczyca et al. (2011), which provides insight into the crystallographic properties of these compounds (Wawrzycka-Gorczyca et al., 2011).
Antioxidant and Anti-inflammatory Properties
Compounds containing the thiadiazole moiety have been studied for their antioxidant and anti-inflammatory activities. Research by Sravya et al. (2019) on oxadiazol/thiadiazol-amine derivatives found significant antioxidant activity, surpassing that of standard ascorbic acid (Sravya et al., 2019).
Insecticidal Activity
Some derivatives of 5-tert-Butyl-N-methyl-1,3,4-thiadiazol-2-amine exhibit potent insecticidal activities. Wang et al. (2011) synthesized N-tert-butyl-N,N'-diacylhydrazine derivatives containing thiadiazoles and found them effective against Plutella xylostella L. and Culex pipiens pallens (Wang et al., 2011).
Anti-leishmanial Activity
Derivatives of thiadiazole have also been studied for their anti-leishmanial properties. Tahghighi et al. (2012) synthesized a series of thiadiazol-amines and evaluated them against Leishmania major, with some compounds exhibiting notable anti-leishmanial activity (Tahghighi et al., 2012).
Ultrasound-Assisted Synthesis
Erdogan (2018) conducted a study focusing on ultrasound-assisted synthesis of benzylthio-thiadiazol-amine derivatives, showcasing an efficient method for the synthesis of these compounds (Erdogan, 2018).
Antimicrobial Synthesis Study
Ameen and Qasir (2017) explored the synthesis of thiadiazole derivatives with potential antimicrobial properties, contributing to the understanding of the therapeutic effects of these compounds (Ameen & Qasir, 2017).
Propiedades
IUPAC Name |
5-tert-butyl-N-methyl-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3S/c1-7(2,3)5-9-10-6(8-4)11-5/h1-4H3,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMEJBYJALNGUQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(S1)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6068561 | |
| Record name | 1,3,4-Thiadiazol-2-amine, 5-(1,1-dimethylethyl)-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6068561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-tert-Butyl-N-methyl-1,3,4-thiadiazol-2-amine | |
CAS RN |
50608-12-3 | |
| Record name | 5-(1,1-Dimethylethyl)-N-methyl-1,3,4-thiadiazol-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50608-12-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-tert-Butyl-N-methyl-1,3,4-thiadiazol-2-amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050608123 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,4-Thiadiazol-2-amine, 5-(1,1-dimethylethyl)-N-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3,4-Thiadiazol-2-amine, 5-(1,1-dimethylethyl)-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6068561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-tert-butyl-N-methyl-1,3,4-thiadiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.484 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-TERT-BUTYL-N-METHYL-1,3,4-THIADIAZOL-2-AMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8S7FU32R3F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details

















Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzenesulfonic acid, 2,5-bis[(1,3-dioxobutyl)amino]-](/img/structure/B1581152.png)
![(S)-4'-(2-Methylbutyl)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B1581154.png)

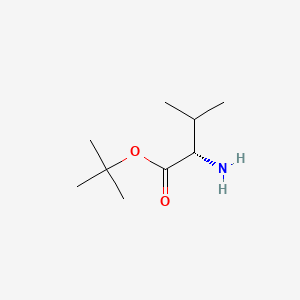
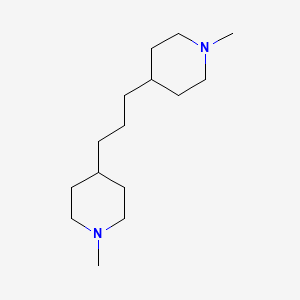
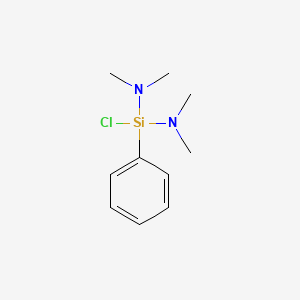
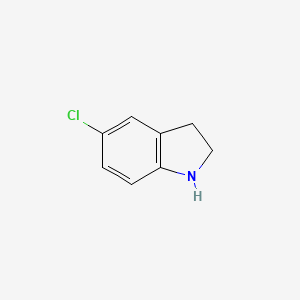
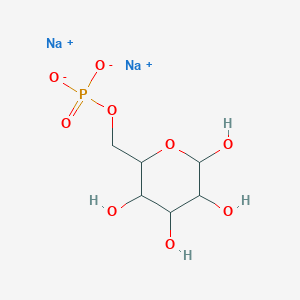
![2-[(4-Methylphenyl)sulfanyl]acetic acid](/img/structure/B1581168.png)
